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Compound of Interest

Compound Name: (S)-C33

Cat. No.: B609881 Get Quote

(S)-C33 is a potent and selective phosphodiesterase 9 (PDE9) inhibitor with a half-maximal

inhibitory concentration (IC50) of 11 nM.[1] Developed through rational drug design, this small

molecule has been investigated for its therapeutic potential in conditions such as central

nervous system diseases, diabetes, and cardiac hypertrophy. This technical guide provides a

comprehensive overview of the discovery, development, and experimental characterization of

(S)-C33 for researchers, scientists, and drug development professionals.

Discovery and Development History
(S)-C33, with the chemical name (S)-6-((1-(4-chlorophenyl)ethyl)amino)-1-cyclopentyl-1,5,6,7-

tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, was identified as a potent PDE9 inhibitor as part

of a structure-based drug design program. The discovery was detailed in a 2015 publication by

Huang et al. in Molecular Pharmacology.[2][3] The study revealed that the (S)-enantiomer

exhibits a unique binding mode within a hydrophobic pocket of the PDE9A catalytic domain,

contributing to its high affinity and selectivity.[2][3][4]

Subsequent research by Wang et al. in 2017 explored the therapeutic potential of (S)-C33 in

cardiac hypertrophy.[5] This study demonstrated that (S)-C33 can protect against cardiac

hypertrophy in vitro and in vivo by upregulating cyclic guanosine monophosphate (cGMP)

signaling.[5]

Despite its promising preclinical profile, (S)-C33 was noted as a discontinued product by R&D

Systems. The specific reasons for its discontinuation are not publicly available but may be

related to its pharmacokinetic properties, off-target effects, or strategic business decisions.
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Physicochemical Properties
Property Value Reference

Chemical Formula C18H20ClN5O [6]

Molecular Weight 357.84 g/mol [6]

CAS Number 2066488-39-7 [6]

Solubility
Soluble to 100 mM in DMSO

and ethanol
[6]

Purity ≥98% [6]

Biological Activity and Quantitative Data
(S)-C33 is a highly potent inhibitor of PDE9, an enzyme that specifically hydrolyzes cGMP. By

inhibiting PDE9, (S)-C33 increases intracellular levels of cGMP, a key second messenger in

various signaling pathways.

In Vitro Potency and Selectivity
The primary measure of (S)-C33's activity is its IC50 value against PDE9. While the exact

selectivity profile against a full panel of other PDE families is not detailed in the primary

publications, it is described as having high selectivity.[5]

Target IC50 Reference

PDE9A 11 nM [1][2][3]

In Vivo Pharmacokinetics
Pharmacokinetic studies have been conducted on the racemic mixture of C33 in rats.

Parameter Value Species Reference

Bioavailability (Oral) 56.5% Rat [2][3]
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Note: This data is for the racemic mixture, not the specific (S)-enantiomer.

In Vivo Efficacy in Cardiac Hypertrophy
In a rat model of isoproterenol-induced heart failure, oral administration of (S)-C33
demonstrated significant improvements in cardiac function.[5]

Dosage Effect on Cardiac Function Reference

1, 3, and 9 mg/kg/day

Significantly increased

fractional shortening, ejection

fraction, and cardiac output.

Decreased left ventricular

internal diameter.

[5]

Experimental Protocols
PDE9A Enzymatic Assay
The inhibitory activity of (S)-C33 on PDE9A was determined using a radioenzymatic assay.

Materials:

Recombinant human PDE9A2 catalytic domain (amino acids 181-506)

Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT

[3H]-cGMP (as substrate)

0.2 M ZnSO4

0.2 N Ba(OH)2

Scintillation cocktail (e.g., Ultima Gold)

Scintillation counter

Procedure:
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The recombinant PDE9A2 enzyme is expressed in E. coli and purified using a nickel

nitrilotriacetic acid (Ni-NTA) column.[7]

The enzymatic reaction is carried out in the assay buffer containing the PDE9A2 enzyme,

[3H]-cGMP, and varying concentrations of the inhibitor ((S)-C33).

The reaction is incubated at room temperature for 15 minutes.

The reaction is terminated by the addition of 0.2 M ZnSO4.

The product, [3H]-GMP, is precipitated by adding 0.2 N Ba(OH)2.

The unreacted [3H]-cGMP remains in the supernatant.

The radioactivity in the supernatant is measured using a liquid scintillation counter.

IC50 values are calculated by performing a nonlinear regression analysis of the inhibition

curve, with at least eight different inhibitor concentrations. Each measurement is repeated at

least three times.[7]

In Vitro Cardiac Hypertrophy Model
The effect of (S)-C33 on cardiac hypertrophy was assessed using neonatal rat cardiomyocytes

(NRCMs).

Procedure:

NRCMs are isolated from neonatal Sprague-Dawley rats.

Cardiac hypertrophy is induced by treating the cells with phenylephrine (PE) or isoproterenol

(ISO).

Cells are pretreated with (S)-C33 at various concentrations before the addition of the

hypertrophic agonist.

Hypertrophic responses are evaluated by measuring cell surface area and the expression of

fetal genes such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP).[5]
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Intracellular cGMP levels are measured to confirm target engagement.[5]

In Vivo Cardiac Hypertrophy and Heart Failure Model
The in vivo efficacy of (S)-C33 was evaluated in a rat model of cardiac hypertrophy and heart

failure.

Procedure:

Cardiac hypertrophy is induced in Sprague-Dawley rats by abdominal aortic constriction

(AAC) or isoproterenol (ISO) administration.

(S)-C33 is administered orally at different doses for a specified period.

Cardiac function is assessed using echocardiography to measure parameters such as

fractional shortening, ejection fraction, and left ventricular internal diameter.[5]

Intracellular cGMP levels and phosphorylation of downstream targets like phospholamban

(PLB) are measured in heart tissue to confirm the mechanism of action.[5]

Signaling Pathways and Mechanism of Action
(S)-C33 exerts its biological effects by inhibiting PDE9, which leads to an increase in

intracellular cGMP levels. PDE9 is known to regulate a cGMP signaling pool that is

independent of nitric oxide (NO) signaling and is primarily linked to natriuretic peptide (NP)

signaling.[6][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5589968/
https://www.benchchem.com/product/b609881?utm_src=pdf-body
https://www.benchchem.com/product/b609881?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5589968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5589968/
https://www.benchchem.com/product/b609881?utm_src=pdf-body
https://www.researchgate.net/publication/351477177_Computational_Study_on_Selective_PDE9_Inhibitors_on_PDE9-MgMg_PDE9-ZnMg_and_PDE9-ZnZn_Systems
https://www.bldpharm.com/products/2066488-39-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PDE9 Signaling Pathway and Inhibition by (S)-C33
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Caption: PDE9 signaling pathway and its inhibition by (S)-C33.
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Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a PDE9

inhibitor like (S)-C33.

Experimental Workflow for (S)-C33 Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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